(E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide” is a chemical compound with the molecular formula C20H21N5S . It has a molecular weight of 363.49 . The compound contains several functional groups, including an amino group (-NH2), a cyano group (-CN), a phenyl group (C6H5), a piperazine ring, and a thioamide group (RC(S)NR’R’').
Molecular Structure Analysis
The compound’s InChI Code is 1S/C20H21N5S/c21-15-18(20(26)23-16-7-3-1-4-8-16)19(22)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10H,11-14,22H2,(H,23,26)/b19-18+ . This code provides a detailed description of the compound’s molecular structure.Scientific Research Applications
Fluorescence Binding Studies
- Fluorescence Interaction with Proteins: Researchers have investigated the interaction of similar compounds with proteins like bovine serum albumin through fluorescence and UV–vis spectral studies. This involves studying the thermodynamic parameters and the binding constants of these compounds (Meng et al., 2012).
Anticancer Research
- Potential Anticancer Activity: Some derivatives have been studied for their potential anticancer activity. For instance, certain triazine derivatives showed significant activity against cancer cell lines, suggesting a pathway for developing anticancer therapies (Sączewski et al., 2006).
Tuberculostatic Activity
- Tuberculosis Treatment Research: Studies on compounds like (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives have shown promising tuberculostatic activity, indicating their potential in treating tuberculosis (Foks et al., 2004).
Antimicrobial Studies
- Antimicrobial Properties: Research on derivatives of similar compounds has demonstrated significant antimicrobial activities, suggesting their use in developing new antimicrobial agents (Ghashang et al., 2015).
Anticonvulsant Activity
- Anticonvulsant Potential: Some derivatives have been synthesized and evaluated for anticonvulsant activity in rodent models, showing effectiveness in seizure control (Gunia-Krzyżak et al., 2017).
Synthesis and Structural Studies
- Synthesis and Molecular Structure: Several studies have focused on the synthesis and structural elucidation of related compounds, which is essential for understanding their biological activities and potential applications (Barakat et al., 2020).
properties
IUPAC Name |
(E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5S/c21-15-18(20(26)23-16-7-3-1-4-8-16)19(22)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10H,11-14,22H2,(H,23,26)/b19-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJHWVMFEQUULR-VHEBQXMUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=C(C#N)C(=S)NC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/C(=C(\C#N)/C(=S)NC3=CC=CC=C3)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazino)-2-propenethioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.